molecular formula C12H11N3O3 B10889714 1-methyl-3-(phenylcarbamoyl)-1H-pyrazole-5-carboxylic acid

1-methyl-3-(phenylcarbamoyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B10889714
M. Wt: 245.23 g/mol
InChI Key: SMVRQMFBUHCWFH-UHFFFAOYSA-N
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Description

3-(ANILINOCARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID is an organic compound that belongs to the class of pyrazole carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(ANILINOCARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The anilinocarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the aniline moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

Scientific Research Applications

3-(ANILINOCARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(ANILINOCARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The anilinocarbonyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyrazole ring may also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

    3-(ANILINOCARBONYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID: Lacks the methyl group, resulting in different steric and electronic properties.

    1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID: Lacks the anilinocarbonyl group, leading to different reactivity and applications.

    3-(BENZOYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID: Contains a benzoyl group instead of an anilinocarbonyl group, affecting its chemical behavior and biological activity.

Uniqueness: Its ability to participate in various chemical reactions and its potential as a versatile building block in organic synthesis make it a valuable compound in research and industry .

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

2-methyl-5-(phenylcarbamoyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H11N3O3/c1-15-10(12(17)18)7-9(14-15)11(16)13-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,16)(H,17,18)

InChI Key

SMVRQMFBUHCWFH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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